N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid
Overview
Description
N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid is a cyclic α,α-disubstituted amino acid. It is commonly used in the preparation of water-soluble highly helical peptides . The compound has a molecular formula of C26H30N2O6 and a molecular weight of 466.53 g/mol . It is known for its high purity, typically ≥97.0% .
Mechanism of Action
Target of Action
N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid, also known as 1-Boc-4-(Fmoc-amino)piperidine-4-carboxylic Acid, is primarily used in the preparation of synthetic peptide amides . These peptide amides are known to act as kappa opioid receptor agonists . The kappa opioid receptors are a class of opioid receptors that play a key role in pain regulation, stress response, and mood control .
Mode of Action
The compound interacts with its targets, the kappa opioid receptors, by binding to them and inducing a conformational change . This change allows the receptors to activate associated G proteins, which then modulate the activity of downstream effectors such as ion channels and enzymes .
Biochemical Pathways
Upon activation of the kappa opioid receptors, several biochemical pathways are affected. One of the primary pathways is the inhibition of adenylate cyclase activity, leading to a decrease in cyclic AMP (cAMP) levels . This can result in reduced neuronal excitability and neurotransmitter release, contributing to the compound’s analgesic effects .
Pharmacokinetics
Like other peptide-based compounds, it is expected to have a relatively short half-life due to rapid metabolism by proteolytic enzymes . Its bioavailability may also be influenced by factors such as absorption rate, distribution, metabolism, and excretion .
Result of Action
The activation of kappa opioid receptors by this compound can lead to various molecular and cellular effects. These include analgesia, or pain relief, as well as potential effects on mood and stress response . The specific effects can vary depending on the physiological context and the specific cells and tissues where the receptors are activated .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific cellular and tissue context . For example, the presence of other opioid peptides or drugs could potentially influence the compound’s binding to kappa opioid receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid involves the protection of the amino group with the fluorenylmethyloxycarbonyl (Fmoc) group and the carboxylic acid group with the tert-butoxycarbonyl (Boc) group . The reaction typically involves the use of reagents such as N,N-diisopropylethylamine and solvents like dichloromethane . The reaction conditions are usually mild, with the temperature maintained at room temperature to avoid any side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity . The compound is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The Fmoc and Boc protecting groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Piperidine is commonly used to remove the Fmoc group, while trifluoroacetic acid is used to remove the Boc group.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, amines, and N-oxides .
Scientific Research Applications
N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid is widely used in scientific research, particularly in:
Chemistry: It is used in the synthesis of peptides and peptidomimetics.
Biology: The compound is used in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Boc-4-amino-1-Fmoc-piperidine-4-carboxylic acid: Similar in structure but with different protecting groups.
Fmoc-4-amino-1-Boc-piperidine-4-carboxylic acid: Another similar compound with reversed protecting groups.
Uniqueness
N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid is unique due to its dual protection strategy, which allows for selective deprotection and functionalization. This makes it highly valuable in peptide synthesis and other applications where precise control over functional groups is required.
Biological Activity
N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and applications in drug development, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
This compound features a piperidine ring with both a tert-butyloxycarbonyl (Boc) protecting group and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group. Its molecular formula is with a molecular weight of approximately 402.5 g/mol. The presence of these functional groups allows for versatile modifications, making it a valuable building block in drug synthesis.
Biological Activities
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SIRT2 Inhibition :
This compound has been utilized as a precursor in the synthesis of SIRT2 inhibitors. SIRT2 is implicated in various diseases, including cancer and neurodegenerative disorders. Inhibitors derived from this compound have shown promising results in preclinical studies, suggesting potential therapeutic applications in treating these conditions. -
Antimicrobial Properties :
Piperidine derivatives, including those related to this compound, have demonstrated notable antimicrobial activity. Studies indicate that compounds synthesized from this scaffold exhibit effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains . The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential enzymatic pathways. -
Neuroactive Effects :
Compounds containing piperidine structures are often associated with neuroactive properties. Research suggests that derivatives of this compound may influence neurotransmitter systems, potentially offering insights into treatments for neurological disorders.
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of 4-aminopiperidine-4-carboxylic acid with Fmoc chloride under basic conditions to introduce the Fmoc group while maintaining the Boc protecting group . This method allows for selective deprotection during peptide synthesis, facilitating the incorporation of this compound into larger peptide structures.
Synthesis Overview
Step | Reagents | Conditions | Yield |
---|---|---|---|
1 | 4-Aminopiperidine-4-carboxylic acid + Fmoc chloride | THF, Na2CO3 | Variable |
2 | Acidification (HCl) | Extraction with EtOAc | Crude yield |
Case Studies
-
SIRT2 Inhibitors Development :
A study focused on synthesizing novel SIRT2 inhibitors using this compound as a core structure reported several derivatives with IC50 values in the low micromolar range, indicating strong inhibitory effects against SIRT2 activity . -
Antimicrobial Activity Testing :
In another investigation, derivatives synthesized from this compound were tested against various bacterial strains using the agar-well diffusion method. The results showed significant zones of inhibition, particularly for compounds containing aromatic substitutions, suggesting enhanced antimicrobial efficacy compared to standard antibiotics .
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6/c1-25(2,3)34-24(32)28-14-12-26(13-15-28,22(29)30)27-23(31)33-16-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21H,12-16H2,1-3H3,(H,27,31)(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFOACPQHWDRLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370284 | |
Record name | 1-(tert-Butoxycarbonyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183673-66-7 | |
Record name | 1-(tert-Butoxycarbonyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-N-Boc-4-N-Fmoc-amino-4-carboxylic-piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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